Bromhydrate de SKF 83959

Vue d'ensemble

Description

SKF 83959 (bromhydrate) est un composé chimique connu pour son rôle d'agoniste partiel sélectif des récepteurs de type dopamine D1. Il est également un modulateur allostérique du récepteur sigma-1. Ce composé appartient à la famille des benzazépines et a montré un potentiel pour améliorer les dysfonctionnements cognitifs, ce qui en fait un sujet d'intérêt en neuropharmacologie .

Applications De Recherche Scientifique

SKF 83959 (hydrobromide) has a wide range of scientific research applications:

Neuropharmacology: It is used to study dopamine signaling pathways and their role in various neurological disorders, including Parkinson’s disease and Alzheimer’s disease

Cognitive Dysfunction: The compound has shown potential in improving cognitive functions, making it a candidate for research in cognitive impairment and related conditions.

Neuroprotection: SKF 83959 (hydrobromide) exhibits neuroprotective effects, which are being explored for potential therapeutic applications in neurodegenerative diseases.

Behavioral Studies: It is used in animal models to study the effects of dopamine receptor modulation on behavior.

Mécanisme D'action

Target of Action

SKF 83959 hydrobromide is a potent and selective dopamine D1-like receptor partial agonist . It primarily targets the dopamine D1, D5, D2, and D3 receptors in rats, with Ki values of 1.18, 7.56, 920, and 399 nM respectively . These receptors play a crucial role in the dopaminergic signaling pathway, which is involved in various physiological functions including motor control, cognition, and reward.

In addition to dopamine receptors, SKF 83959 hydrobromide is also a potent allosteric modulator of the sigma (σ)-1 receptor . The σ-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor.

Mode of Action

SKF 83959 hydrobromide interacts with its targets by acting as a partial agonist at the dopamine D1-like receptors It may also act as an antagonist in vivo, producing anti-Parkinsonian effects and antagonizing the behavioral effects of cocaine .

As an allosteric modulator of the σ-1 receptor, SKF 83959 hydrobromide binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and modulating its activity .

Biochemical Pathways

The activation of dopamine D1-like receptors by SKF 83959 hydrobromide stimulates the phosphoinositol signaling pathway . This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which further triggers the release of calcium ions from the ER and activates protein kinase C (PKC), respectively .

The modulation of σ-1 receptors can influence various biochemical pathways, including those involved in calcium signaling, cell survival, and neuroplasticity .

Pharmacokinetics

It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The activation of dopamine D1-like receptors and modulation of σ-1 receptors by SKF 83959 hydrobromide can lead to various molecular and cellular effects. It has been shown to have neuroprotective effects and can improve cognitive dysfunction . It can also reverse scopolamine-induced cognitive impairments in animal models .

Orientations Futures

SKF 83959 hydrobromide has been used in dopamine signaling studies on eye blinking in monkeys and on phosphorylation of CaMKIIα in mice . It has neuroprotective and anti-parkinsonian effects through selective activation of phosphoinositol-linked D1 receptor and promotes migration of cultures astrocytes by ERK1/2 activation . It can be used for the research of Alzheimer’s disease and depression .

Analyse Biochimique

Biochemical Properties

SKF 83959 hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, SKF 83959 hydrobromide acts as an atypical agonist of the D1 dopamine receptor and an allosteric modulator of the sigma-1 receptor. These interactions are essential for its neuroprotective and anti-parkinsonian effects. The compound promotes the migration of cultured astrocytes through the activation of ERK1/2 pathways .

Cellular Effects

SKF 83959 hydrobromide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 83959 hydrobromide has been shown to protect retinal ganglion cells from oxidative stress-induced injury by activating the extracellular signal-regulated kinase/p38 pathways . Additionally, it promotes the migration of cultured astrocytes, highlighting its impact on cellular dynamics .

Molecular Mechanism

The molecular mechanism of SKF 83959 hydrobromide involves its interaction with dopamine D1-like receptors and sigma-1 receptors. As a partial agonist of the D1 receptor, SKF 83959 hydrobromide selectively activates phosphoinositol-linked D1 receptors, leading to neuroprotective effects. It also acts as an allosteric modulator of the sigma-1 receptor, enhancing the binding and delaying the dissociation of selective sigma-1 receptor agonists . These interactions contribute to its therapeutic potential in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SKF 83959 hydrobromide change over time. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies. For example, sub-chronic administration of SKF 83959 hydrobromide in bilaterally MPTP-treated rhesus monkeys showed stable therapeutic effects and limited dyskinetic effects that wore off over time . This indicates its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of SKF 83959 hydrobromide vary with different dosages in animal models. In studies involving MPTP-treated rhesus monkeys, SKF 83959 hydrobromide was administered at doses of 0.5 mg/kg and 1.0 mg/kg. The compound increased goal-directed limb movements in all animals, including those unresponsive to L-dopa. Higher doses were associated with undesired effects such as oro-facial dyskinesia and dystonia . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

SKF 83959 hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s neuroprotective effects are mediated through the activation of the extracellular signal-regulated kinase/p38 pathways, which play a crucial role in cellular metabolism and stress response .

Transport and Distribution

The transport and distribution of SKF 83959 hydrobromide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical for its therapeutic effects. SKF 83959 hydrobromide has been shown to modulate dopamine signaling in brain and liver tissues, indicating its widespread distribution and impact on various organ systems .

Subcellular Localization

SKF 83959 hydrobromide exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, SKF 83959 hydrobromide promotes the migration of cultured astrocytes by activating ERK1/2 pathways, highlighting its role in cellular dynamics and subcellular localization .

Méthodes De Préparation

La synthèse de SKF 83959 (bromhydrate) implique plusieurs étapes, commençant par la préparation du noyau benzazépine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzazépine : Cela implique la cyclisation de précurseurs appropriés dans des conditions spécifiques.

Introduction de groupes fonctionnels : La chloration et l'hydroxylation sont effectuées pour introduire les groupes chloro et hydroxyle aux positions souhaitées sur le cycle benzazépine.

Méthylation : L'introduction de groupes méthyle à des positions spécifiques est obtenue par des réactions de méthylation.

Formation du sel de bromhydrate : La dernière étape implique la formation du sel de bromhydrate pour améliorer la solubilité et la stabilité du composé.

Analyse Des Réactions Chimiques

SKF 83959 (bromhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle sur le cycle benzazépine peuvent être oxydés dans des conditions spécifiques.

Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du groupe chloro.

Substitution : Le groupe chloro peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.

Hydrolyse : Le sel de bromhydrate peut être hydrolysé pour produire la forme basique libre du composé.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de recherche scientifique

SKF 83959 (bromhydrate) a un large éventail d'applications de recherche scientifique :

Neuropharmacologie : Il est utilisé pour étudier les voies de signalisation de la dopamine et leur rôle dans divers troubles neurologiques, notamment la maladie de Parkinson et la maladie d'Alzheimer

Dysfonctionnement cognitif : Le composé a montré un potentiel pour améliorer les fonctions cognitives, ce qui en fait un candidat pour la recherche sur les déficiences cognitives et les affections connexes.

Neuroprotection : SKF 83959 (bromhydrate) présente des effets neuroprotecteurs qui sont explorés pour des applications thérapeutiques potentielles dans les maladies neurodégénératives.

Études comportementales : Il est utilisé dans des modèles animaux pour étudier les effets de la modulation des récepteurs de la dopamine sur le comportement.

Mécanisme d'action

SKF 83959 (bromhydrate) exerce ses effets principalement par l'activation sélective du récepteur D1 lié au phosphoinositol. Il agit également comme un modulateur allostérique du récepteur sigma-1. Le composé favorise la migration des astrocytes en culture en activant la voie ERK1/2. De plus, il a des effets neuroprotecteurs et antiparkinsoniens par le biais de ces mécanismes .

Comparaison Avec Des Composés Similaires

SKF 83959 (bromhydrate) est unique en raison de son double rôle d'agoniste partiel des récepteurs de type dopamine D1 et de modulateur allostérique des récepteurs sigma-1. Des composés similaires incluent :

SKF 38393 (chlorhydrate) : Un autre agoniste des récepteurs de la dopamine D1, mais qui ne présente pas la modulation des récepteurs sigma-1.

SCH 23390 (chlorhydrate) : Un antagoniste sélectif des récepteurs de la dopamine D1.

Quinpirole (chlorhydrate) : Un agoniste des récepteurs de type dopamine D2

Ces composés diffèrent par leur sélectivité des récepteurs et leurs mécanismes d'action, ce qui met en évidence les propriétés uniques de SKF 83959 (bromhydrate).

Propriétés

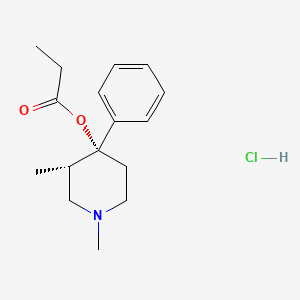

IUPAC Name |

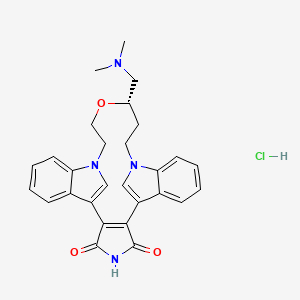

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYWNBUFNGHNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042629 | |

| Record name | SKF 83959 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-95-0 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SKF-83959 hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83959 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-83959 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB1Z2NM8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

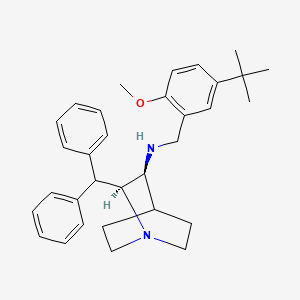

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)